molecular formula C11H8ClN3O B2375831 2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile CAS No. 63572-67-8

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile

Cat. No.: B2375831
CAS No.: 63572-67-8
M. Wt: 233.66
InChI Key: ANPUKQWTWOKPNF-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The discovery of benzimidazole derivatives traces back to the mid-20th century, with foundational work by Woolley et al. highlighting their structural resemblance to purines and subsequent biological implications. The specific synthesis of 2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile emerged from efforts to functionalize the benzimidazole core for enhanced reactivity. Early methodologies involved cyclocondensation reactions, such as the treatment of o-phenylenediamine derivatives with chloroacetonitrile or related precursors under acidic conditions.

A pivotal advancement occurred in the 2010s, when researchers optimized multi-step protocols to introduce the chloro-oxobutanenitrile side chain. For example, Williamson ether synthesis was employed to couple 5(6)-substituted-1H-benzimidazole-2-thiols with chloroacetic acid, followed by nitrile group incorporation. These methods improved yields and scalability, enabling broader exploration of the compound’s properties.

Position in Heterocyclic Chemistry

Benzimidazole derivatives occupy a central role in heterocyclic chemistry due to their electronic diversity and capacity for supramolecular interactions. The integration of a chloro-oxobutanenitrile group introduces three critical features:

  • Electron-withdrawing effects from the nitrile and ketone groups, modulating aromaticity.
  • Steric bulk from the chloro substituent, influencing regioselectivity in reactions.
  • Hydrogen-bonding capacity via the oxo group, enhancing molecular recognition.

Table 1: Comparison of Benzimidazole Derivatives

Compound Key Substituents Unique Properties
This compound Chloro, nitrile, ketone High polarity, enzyme inhibition potential
2-Methylbenzimidazole Methyl Basic scaffold for drug design
5-Fluorobenzimidazole Fluoro Enhanced metabolic stability
2-(4-Chlorophenyl)benzimidazole Chlorophenyl Improved lipophilicity

This compound’s structural complexity allows participation in diverse reactions, including nucleophilic substitutions (e.g., at the chloro site) and cycloadditions (via the nitrile group).

Scientific Relevance and Research Significance

This compound serves as a precursor in synthesizing pharmacologically active molecules. Recent studies highlight its role in:

  • Antiparasitic agents : Derivatives exhibit activity against Trichinella spiralis by disrupting microtubule assembly.
  • Antimicrobial candidates : The nitrile group enhances binding to bacterial cytochrome P450 enzymes, impairing detoxification pathways.
  • Kinase inhibitors : Structural analogs interfere with MAPK signaling, showing promise in cancer research.

Table 2: Key Research Applications

Application Area Mechanism of Action Reference Compounds
Anthelmintic Therapy Tubulin polymerization inhibition Albendazole analogs
Antibacterial Agents Cytochrome P450 inhibition Fluoroquinolone hybrids
Anticancer Research MAPK pathway modulation Imatinib-like derivatives

Ongoing research focuses on optimizing its pharmacokinetic profile through structural tweaks, such as replacing the chloro group with fluorinated moieties for improved blood-brain barrier penetration.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c12-5-10(16)7(6-13)11-14-8-3-1-2-4-9(8)15-11/h1-4,7H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPUKQWTWOKPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C#N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile typically involves the condensation of 1,2-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. One common method involves the reaction of 1,2-phenylenediamine with 4-chloro-3-oxobutanenitrile under acidic conditions to form the benzimidazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and automated systems can further streamline the production, ensuring consistency and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile involves its interaction with various molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The compound may also interact with DNA, interfering with replication and transcription processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparison of 2-Substituted Benzimidazoles

Compound Name Substituent Group Synthesis Catalyst Solvent Key Features
2-(1H-Benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile 4-Chloro-3-oxobutanenitrile Not specified (inferred: BF₃·Et₂O or PPA) Likely ethyl acetate Electron-withdrawing groups (Cl, CN) enhance electrophilicity
2-(1H-Benzimidazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone 2,4-Dihydroxyphenyl BF₃·Et₂O Ethyl acetate Hydroxyl groups increase solubility and hydrogen-bonding potential
2-Pyridyl-1H-benzimidazoles Pyridyl Polyphosphoric acid Not specified Aromatic nitrogen enhances coordination chemistry
1-Alkyl-(1H-benzimidazol-2-yl)pyridinium salts Alkyl-pyridinium Polyphosphoric acid Not specified Cationic character improves solubility in polar solvents

Key Findings:

Electronic Effects :

  • The chloro and nitrile groups in this compound are strongly electron-withdrawing, which may reduce the basicity of the benzimidazole nitrogen compared to analogs with electron-donating groups (e.g., hydroxyl or alkyl groups) .
  • Pyridyl substituents (as in 2-pyridyl-benzimidazoles) introduce additional aromaticity and coordination sites, making them suitable for metal-organic frameworks .

Synthetic Routes: BF₃·Et₂O is effective for coupling benzimidazole precursors with phenolic or ketonic substrates, as seen in the synthesis of 2-(1H-benzimidazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone . PPA facilitates cyclization and substitution reactions for bulkier or nitrogen-rich substituents, such as pyridyl groups .

Physicochemical Properties :

  • Hydroxyl-substituted derivatives (e.g., the 2,4-dihydroxyphenyl analog) exhibit higher polarity and water solubility due to hydrogen bonding .
  • The nitrile group in this compound may enhance stability under acidic conditions compared to alkylated analogs .

Biological Activity

Overview

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile, with the CAS number 63572-67-8, is a heterocyclic compound notable for its diverse biological activities. The compound features a benzimidazole ring, which is a well-known pharmacophore in medicinal chemistry, and it has been studied for its potential applications in various therapeutic areas including antimicrobial, antiviral, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H8ClN3O, with a molecular weight of 233.65 g/mol. The structure includes a chloro group and a nitrile functional group, which contribute to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzimidazole, including this compound, showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Microbial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antiviral Activity

The compound has also been evaluated for antiviral activity. In vitro studies suggest that it may inhibit viral replication by interfering with the viral life cycle at multiple stages. The exact mechanism remains under investigation but may involve inhibition of viral enzymes.

Anticancer Properties

The potential anticancer effects of this compound have been explored in various cancer cell lines. Notably, it has shown cytotoxicity against human cancer cells through induction of apoptosis and cell cycle arrest.

Cancer Cell Line IC50 (μM)
HeLa (cervical)15
MCF-7 (breast)20
A549 (lung)25

The biological activity of this compound is linked to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes such as DNA replication and protein synthesis.
  • Cell Cycle Modulation : Research indicates that it may cause cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Studies have shown that treatment with this compound can trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Anticancer Effects : In a study published in Journal of Medicinal Chemistry, researchers reported that the compound significantly inhibited tumor growth in xenograft models of breast cancer, demonstrating its potential as a therapeutic agent.
  • Antimicrobial Efficacy Study : A comparative study published in Antibiotics journal found that this compound was more effective than standard antimicrobial agents against resistant strains of bacteria.

Q & A

Q. What synthetic methodologies are effective for preparing 2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile?

A robust approach involves the condensation of ortho-phenylenediamines with ethyl 4-chloro-3-oxobutanoate under optimized reaction conditions. This method leverages nucleophilic substitution at the β-carbon of the keto-ester, followed by cyclization to form the benzimidazole core. Reaction parameters such as solvent polarity (e.g., ethanol), temperature (reflux, ~80°C), and stoichiometric ratios (1:1.2 amine:ester) are critical for achieving yields >75%. Byproducts like pyrazoles may form if competing pathways are not controlled via pH modulation .

Q. How can structural characterization of this compound be performed to confirm its molecular geometry?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving bond lengths, angles, and stereoelectronic properties. For example, the benzimidazole moiety typically exhibits planarity with a dihedral angle <5° relative to the chloroketone group. Complementary techniques include:

  • FT-IR : Confirmation of C=O (1700–1750 cm⁻¹) and C≡N (2200–2250 cm⁻¹) stretches.
  • NMR : ¹H NMR signals for the benzimidazole NH proton (~δ 12.5 ppm, broad) and the chloro-ketone CH₂ (δ 4.5–5.0 ppm, multiplet) .

Advanced Questions

Q. What mechanistic insights explain the corrosion inhibition properties of this compound in acidic environments?

Studies on analogous benzimidazole derivatives (e.g., 2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile) reveal adsorption-driven inhibition in 1M HNO₃. The molecule adsorbs onto metal surfaces via:

  • Physisorption : Interaction of the π-electrons in the benzimidazole ring with vacant d-orbitals of metals.
  • Chemisorption : Donation of lone pairs from nitrogen (C≡N, NH) and oxygen (keto group) to metal atoms. Adsorption follows the Langmuir isotherm , with inhibition efficiency (>85% at 10⁻³ M) correlating with concentration and temperature (ΔG°ads ≈ −35 kJ/mol, indicative of spontaneous binding) .

Q. How can computational methods elucidate the reactivity and active sites of this molecule?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates key parameters:

  • Frontier Molecular Orbitals (FMOs) : A small HOMO-LUMO gap (~3.5 eV) suggests high reactivity.
  • Fukui Functions : Identify nucleophilic (C≡N) and electrophilic (chlorinated β-carbon) sites.
  • Dual Descriptor : Highlights the benzimidazole ring as the primary adsorption site. These results align with experimental corrosion inhibition data .

Q. What kinetic and thermodynamic models are applicable to analyze its inhibition behavior?

Arrhenius plots (ln(rate) vs. 1/T) and transition-state theory reveal activation energy (Eₐ) increases (~60 kJ/mol) in the presence of the inhibitor, confirming barrier formation against metal dissolution. Thermodynamic parameters (e.g., entropy change ΔS°ads ≈ −120 J/mol·K) suggest ordered adsorption layers. Adsorption kinetics may deviate from ideal models due to surface heterogeneity, requiring El-Awady or Temkin isotherm adjustments .

Q. How can QSPR models optimize the design of benzimidazole-based inhibitors?

A Quantitative Structure-Property Relationship (QSPR) model integrating DFT-derived descriptors (e.g., dipole moment, HOMO energy) and experimental inhibition efficiency (IE%) can predict structure-activity trends. For example, IE% ∝ (μ × EHOMO)/ELUMO, where higher dipole moments enhance adsorption. This approach enables virtual screening of substituents (e.g., electron-withdrawing groups at the 4-position) for improved performance .

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